tert-butyl N-[2-(2-amino-1,3-thiazol-4-yl)propan-2-yl]carbamate
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Overview
Description
tert-Butyl N-[2-(2-amino-1,3-thiazol-4-yl)propan-2-yl]carbamate: is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(2-amino-1,3-thiazol-4-yl)propan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with a thiazole derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thiazole ring can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the carbamate group, potentially leading to the formation of amines or alcohols.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) are typical.
Major Products: The major products of these reactions vary but can include sulfoxides, sulfones, amines, and substituted thiazoles .
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl N-[2-(2-amino-1,3-thiazol-4-yl)propan-2-yl]carbamate is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate .
Biology and Medicine: The thiazole ring is known for its biological activity, including antimicrobial and anti-inflammatory properties .
Industry: In the materials science industry, this compound can be used in the synthesis of polymers and other materials with specific properties. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(2-amino-1,3-thiazol-4-yl)propan-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and other interactions, influencing the activity of the target molecule. The carbamate group can also play a role in modulating the compound’s reactivity and stability .
Comparison with Similar Compounds
- tert-Butyl N-(2-aminoethyl)carbamate
- tert-Butyl (2-bromothiazol-4-yl)carbamate
- tert-Butyl N-(4-aminobutyl)carbamate
Uniqueness: What sets tert-butyl N-[2-(2-amino-1,3-thiazol-4-yl)propan-2-yl]carbamate apart is its specific combination of functional groups and the presence of the thiazole ring. This unique structure imparts distinct reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
tert-butyl N-[2-(2-amino-1,3-thiazol-4-yl)propan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2S/c1-10(2,3)16-9(15)14-11(4,5)7-6-17-8(12)13-7/h6H,1-5H3,(H2,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZBPLYVZWIEIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)C1=CSC(=N1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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